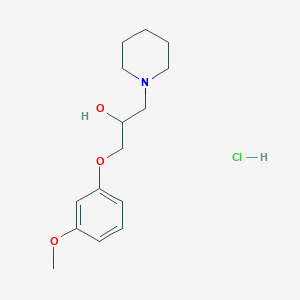

1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” is a chemical compound. It is also known as “3-(3-Methoxyphenoxy)piperidine hydrochloride” with a CAS Number: 902837-25-6 . It has a molecular weight of 243.73 .

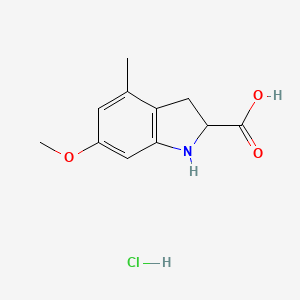

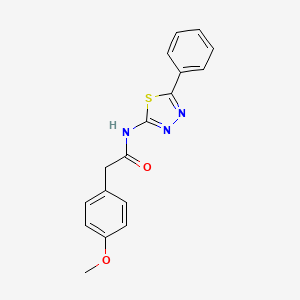

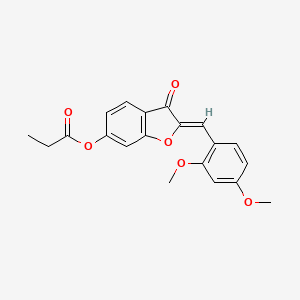

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . The density functional theory (DFT) method can be used to obtain the optimized structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” include a molecular weight of 243.73 . More specific properties such as density, boiling point, and melting point are not available in the current literature.

Applications De Recherche Scientifique

Synthesis and Chemical Structure Analysis

The synthesis processes for related compounds often involve complex chemical reactions, as seen in the study of the synthesis of "3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone Hydrochloride." This process includes acetylation, reaction with piperazine, and deacetylation steps, yielding a product with a confirmed chemical structure through IR, 1HNMR, and MS, demonstrating a yield of over 56.9% (Wang Xiao-shan, 2011).

Pharmacological Evaluation

In the domain of pharmacology, certain derivatives of piperidine and related compounds have been synthesized and evaluated for their analgesic activities. For instance, a series of 3-methyl-4-(N-phenyl amido)piperidines displayed significant analgesic potency with short durations of action in vivo, highlighting the potential for developing new analgesic agents with optimal potency and desirable pharmacokinetic profiles (N. Lalinde et al., 1990).

Antimicrobial and Antioxidant Properties

The synthesis of "1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols" and their hydrochlorides has revealed moderate antibacterial activity and significant antioxidant properties in certain derivatives. This underscores the potential of these compounds in developing new antibacterial and antioxidant agents, contributing to the pharmaceutical field (Н. К. Гаспарян et al., 2011).

Chemical Library Screening for Bacterial Persisters

Screening from a chemical library identified "3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10)" as a compound capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens avenues for addressing the challenge of bacterial persistence in infections, providing a groundwork for further research in targeting persistent bacterial infections (Jun-Seob Kim et al., 2011).

Mécanisme D'action

Target of Action

A similar compound, aoh1996, targets a post-translationally modified isoform of pcna (proliferating cell nuclear antigen), termed capcna, which is preferentially found in cancer cells . PCNA is crucial in the body for DNA repair .

Mode of Action

Aoh1996, a similar compound, was designed to target the partially delineated binding pocket in the l126-y133 region of pcna . This interaction inhibits the function of PCNA, which is essential for DNA replication and repair .

Biochemical Pathways

The inhibition of pcna by similar compounds can disrupt dna replication and repair processes, which are fundamental to the proliferation and survival of cancer cells .

Result of Action

Similar compounds that inhibit pcna have been shown to selectively kill cancer cells without affecting healthy tissues .

Propriétés

IUPAC Name |

1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16;/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHPBQPGKYVEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)

![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)